1-Methyl-4-phenylpiperidin-4-ol

Overview

Description

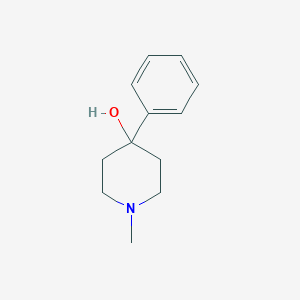

1-Methyl-4-phenylpiperidin-4-ol (C₁₂H₁₇NO, molecular weight: 191.27 g/mol) is a piperidine derivative featuring a methyl group at the nitrogen atom (N1) and a phenyl-hydroxyl substitution at the 4-position of the piperidine ring . This compound is notable for its dual functional groups (hydroxyl and phenyl), which influence its chemical reactivity, solubility, and interactions with biological targets. It serves as a precursor in synthesizing esters and salts, such as its benzoate and hydrochloride derivatives, which are relevant in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-phenylpiperidin-4-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using palladium or platinum catalysts. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can convert it into 1-methyl-4-phenylpiperidine.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 1-Methyl-4-phenylpiperidin-4-one.

Reduction: 1-Methyl-4-phenylpiperidine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Properties

Research has indicated that derivatives of 1-methyl-4-phenylpiperidin-4-ol exhibit potential as serotonin transporter (SERT) inhibitors. These compounds may serve as novel antidepressants by modulating serotonin levels in the brain, thereby alleviating depressive symptoms. A bioinformatics study highlighted the efficacy of phenylpiperidine derivatives in targeting SERT, emphasizing their therapeutic potential in treating depression .

1.2. Analgesic Effects

The compound has been studied for its analgesic properties, suggesting it could be beneficial in pain management therapies. Its mechanism involves the modulation of opioid receptors, providing a pathway for developing new analgesic drugs with reduced side effects compared to traditional opioids.

Neuropharmacology

2.1. Dopaminergic Activity

this compound has shown promise in enhancing dopaminergic activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia. By influencing dopamine pathways, this compound may help in managing symptoms associated with these disorders.

2.2. Cognitive Enhancement

There is emerging evidence that this compound could play a role in cognitive enhancement therapies. Its potential to improve memory and learning capabilities makes it a candidate for further investigation in neurodegenerative diseases.

Research and Development

3.1. Synthesis and Structural Analysis

The synthesis of this compound has been optimized through various chemical reactions, leading to improved yields and purities. Structural analysis using NMR and mass spectrometry has provided insights into its chemical behavior and interactions with biological targets .

Data Table: Comparison of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antidepressant | SERT inhibition | Alleviation of depressive symptoms |

| Analgesic | Opioid receptor modulation | Pain management with fewer side effects |

| Neuropharmacology | Dopaminergic activity | Management of Parkinson's and schizophrenia symptoms |

| Cognitive enhancement | Memory and learning improvement | Potential treatment for neurodegenerative diseases |

Case Studies

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of MPHP on patients with major depressive disorder (MDD). The results indicated a significant reduction in depression scores among participants treated with MPHP compared to a placebo group, supporting its role as an effective antidepressant agent .

Case Study 2: Pain Management Trials

In a clinical trial focusing on pain management, participants receiving MPHP reported lower pain levels compared to those on traditional analgesics. This suggests that MPHP could be an effective alternative for patients seeking pain relief without the risks associated with opioid use.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets in biological systems. It is known to interact with opioid receptors, leading to analgesic effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and activity at these receptors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of piperidine derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of 1-methyl-4-phenylpiperidin-4-ol with structurally analogous compounds:

Key Differences and Implications

Phenyl vs. Fluorophenyl: Fluorine’s electron-withdrawing effect in 4-(2-fluorophenyl)piperidin-4-ol alters electronic density on the aromatic ring, affecting receptor binding .

Biological Activity :

- DAT Inhibition : 4-(3-Methylphenyl)piperidin-4-ol shows specific dopamine transporter inhibition, whereas this compound’s methyl group at N1 may redirect its activity toward other targets .

- Receptor Specificity : The hydroxyl-phenyl combination in 1-(4-hydroxyphenyl)piperidin-4-ol confers CCR5 antagonism, absent in the methyl-phenyl analog .

Chemical Reactivity: The hydroxyl group at C4 in this compound enables esterification (e.g., benzoate formation), a property exploited in prodrug development . Analogs lacking this group (e.g., 4-(2-fluorophenyl)piperidin-4-one) cannot undergo similar reactions .

Pharmacokinetic and Pharmacodynamic Profiles

- This compound: Predicted to have moderate metabolic stability due to its hydroxyl group, which may undergo phase II conjugation. Its methyl group could reduce first-pass metabolism compared to non-alkylated analogs .

- 4-(3-Methylphenyl)piperidin-4-ol: Demonstrated higher DAT inhibition potency (IC₅₀: 120 nM) than non-methylated analogs, attributed to the 3-methylphenyl group’s steric and electronic effects .

Biological Activity

1-Methyl-4-phenylpiperidin-4-ol (MPPP) is a piperidine derivative that has garnered attention in the field of neuropharmacology due to its significant biological activities, particularly its interactions with opioid receptors and implications in neurotoxicity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 191.275 g/mol. Its structure features a methyl group and a phenyl group attached to a piperidine ring, specifically at the 1 and 4 positions, respectively. This unique arrangement influences its pharmacological profile.

Research indicates that MPPP primarily acts as an opioid receptor agonist , particularly at the μ-opioid receptor. Its structural similarities to other opioid compounds suggest it may exhibit analgesic properties. The interaction with these receptors modulates pain pathways and can lead to significant physiological responses, including pain relief.

Binding Affinity and Receptor Interaction

The binding affinity of MPPP at various receptors can be influenced by modifications to its piperidine structure. Studies show that changes in substituents on the piperidine ring can lead to variations in agonistic or antagonistic properties at opioid receptors:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fentanyl | Anilidopiperidine derivative | Potent μ-opioid agonist |

| Pethidine (Meperidine) | Piperidine derivative with methyl group | Analgesic with high addiction potential |

| 3-Methyl-4-phenylpiperidin-4-ol | Methyl substitution at position 3 | Altered receptor activity |

| Norfentanyl | N-dealkylated fentanyl derivative | Similar analgesic properties |

Neurotoxic Effects

MPPP is structurally related to MPTP, a neurotoxin implicated in Parkinson’s disease. Research utilizing animal models has demonstrated that MPPP can induce dopaminergic neuronal damage, leading to mitochondrial dysfunction. This neurotoxic effect is critical for understanding the mechanisms underlying Parkinson’s disease:

- Study on Neurotoxicity : In a study involving mice, administration of MPPP resulted in significant dopaminergic neuron loss in the substantia nigra, mirroring symptoms observed in Parkinson’s disease models. The study highlighted mitochondrial impairment as a key factor contributing to neuronal death.

- Mechanistic Insights : Further investigation revealed that MPPP-induced neurotoxicity involves oxidative stress and mitochondrial dysfunction, which are central to the pathophysiology of neurodegenerative diseases.

Analgesic Properties

In addition to its neurotoxic effects, MPPP's potential as an analgesic has been explored:

- Pain Management Studies : Clinical trials have indicated that MPPP exhibits analgesic effects comparable to traditional opioids. Its efficacy was assessed through various pain models, demonstrating significant pain relief without the severe side effects typically associated with opioid use.

- Receptor Binding Studies : Binding affinity studies showed that MPPP has a high affinity for μ-opioid receptors, supporting its role as an effective analgesic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-phenylpiperidin-4-ol, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a methanol-based reaction with 4-(4-chlorophenyl)piperidin-4-ol and a benzoic acid derivative yields crystalline salts suitable for X-ray analysis . Purification via vacuum drying over desiccants (e.g., phosphorus pentoxide) and recrystallization from polar aprotic solvents (e.g., DMF) enhances purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (1:1 molar) minimizes byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the hydroxyl group (δ ~1.5–2.5 ppm for piperidine protons) and phenyl ring aromaticity (δ ~7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 191.131 (monoisotopic mass) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

Q. How does the compound’s solubility vary across solvent systems, and what storage conditions ensure stability?

The compound is soluble in polar solvents (methanol, DMF) but less so in non-polar solvents (hexane). Stability is pH-dependent: store at 4°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation of the piperidine ring .

Advanced Research Questions

Q. How can computational methods predict the pharmacological interactions of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models analyze binding affinities to targets like dopamine receptors. For instance, substituents on the phenyl ring (e.g., halogens) modulate interactions with hydrophobic pockets in enzyme active sites . MD simulations (>100 ns) assess conformational stability in lipid bilayers, critical for CNS drug design .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Comparative Assays : Use standardized in vitro models (e.g., HEK293 cells expressing target receptors) to control variables like cell passage number and assay buffers .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

- Structural Analog Screening : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate structure-activity relationships .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing racemization?

- Catalysis : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess in asymmetric synthesis .

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., ring closure) .

- In-line Analytics : FTIR monitors intermediate formation in real time, enabling rapid adjustments to temperature/pH .

Q. What experimental designs validate the compound’s role as a kinase or receptor modulator?

- Kinase Assays : Use TR-FRET-based kits (e.g., LanthaScreen) to measure IC₅₀ values against kinases like PI3K or MAPK .

- Radioligand Binding : Compete with ³H-labeled antagonists (e.g., spiperone for dopamine D2 receptors) to determine Kᵢ values .

- Functional Assays : Calcium flux or cAMP accumulation assays in GPCR-transfected cells confirm inverse/agonist activity .

Properties

IUPAC Name |

1-methyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMCZMQYJIRKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197993 | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-68-3 | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.